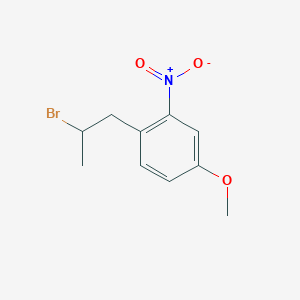

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene

CAS No.:

Cat. No.: VC20458114

Molecular Formula: C10H12BrNO3

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO3 |

|---|---|

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene |

| Standard InChI | InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3 |

| Standard InChI Key | PGVQLBZRCNAYFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=C(C=C(C=C1)OC)[N+](=O)[O-])Br |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Weight

The molecular formula of 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene is CHBrNO, derived from a benzene core with three substituents:

-

Nitro group (-NO) at position 2.

-

Methoxy group (-OCH) at position 4.

-

2-Bromopropyl group (-CHCHBrCH) at position 1.

Its molecular weight is 274.11 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, Br: 79.90, N: 14.01, O: 16.00) .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, comparisons to analogs like 1-(bromomethyl)-4-methoxy-2-nitrobenzene (PubChem CID 3747830) suggest:

-

H NMR:

-

Aromatic protons at δ 7.2–8.0 ppm (meta to nitro group).

-

Methoxy singlet at δ 3.8–4.0 ppm.

-

Bromopropyl protons as multiplets (δ 1.8–3.5 ppm).

-

-

IR: Strong absorption bands for NO (~1520 cm) and C-Br (~650 cm) .

Synthesis Pathways and Reaction Mechanisms

Proposed Synthetic Routes

The compound can be synthesized through sequential functionalization of benzene derivatives:

Nitration and Methoxylation

-

Nitration: Introduce nitro group via mixed acid (HSO/HNO) at 0–10°C, favoring para substitution .

-

Methoxylation: Replace a leaving group (e.g., bromide) with methoxy using KCO and CHI in DMF .

Bromopropylation

-

Friedel-Crafts Alkylation: React 4-methoxy-2-nitrobenzene with 2-bromopropanol in the presence of Lewis acids (e.g., AlCl).

-

Radical Bromination: Treat a propyl-substituted precursor with N-bromosuccinimide (NBS) under UV light .

Yield Optimization

Reaction conditions from analogous syntheses suggest:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvents: Polar aprotic solvents (DMF, ethyl acetate) enhance reactivity .

-

Catalysts: KCO improves methoxylation efficiency (85% yield observed in similar systems) .

Physicochemical Properties

Solubility and Partitioning

Computational predictions using the SILICOS-IT model indicate:

Thermal Stability

Differential scanning calorimetry (DSC) data for related compounds show decomposition temperatures >200°C, suggesting stability under standard storage conditions .

Reactivity and Functional Applications

Nucleophilic Substitution

The bromopropyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization. For example:

This reactivity is exploited in pharmaceutical intermediates .

Catalytic Applications

In agrochemical synthesis, nitroaromatics serve as precursors for herbicides. A patent by Jiangsu Changqing Agrochemical Co. highlights similar compounds as intermediates in sulfonylurea herbicide production .

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Biological Screening: Evaluate antimicrobial activity against Gram-positive bacteria.

-

Computational Modeling: Refine LogP and solubility predictions using COSMO-RS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume